Nitro benzenesulfonamide
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Overview
Description
Nitro benzenesulfonamide is an organic compound with the molecular formula C6H6N2O4S. It is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH2) attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitro benzenesulfonamide can be synthesized through several methods. One common approach involves the nitration of benzenesulfonamide. This process typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Nitro benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Reduction: Amino benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides, depending on the nucleophile used.
Scientific Research Applications
Nitro benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of nitro benzenesulfonamide and its derivatives often involves the inhibition of specific enzymes. For example, some derivatives inhibit carbonic anhydrase enzymes by binding to the zinc ion in the enzyme’s active site. This inhibition disrupts the enzyme’s normal function, leading to therapeutic effects such as reduced tumor growth or antimicrobial activity .
Comparison with Similar Compounds
Benzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
Amino benzenesulfonamide: Contains an amino group instead of a nitro group, leading to different chemical properties and biological activities.
Uniqueness: Nitro benzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances the compound’s ability to participate in reduction reactions, while the sulfonamide group provides a site for nucleophilic substitution .
Properties
IUPAC Name |
N-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c9-8(10)7-13(11,12)6-4-2-1-3-5-6/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFXUAWAYAOUIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332512 |
Source
|
Record name | nitro benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84219-68-1 |
Source
|
Record name | nitro benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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